molecular formula C4H8OS B020376 (r)-Tetrahydrothiophen-3-ol CAS No. 100937-75-5

(r)-Tetrahydrothiophen-3-ol

Cat. No.: B020376
CAS No.: 100937-75-5
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-SCSAIBSYSA-N
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Description

(R)-Tetrahydrothiophen-3-ol is a valuable chiral intermediate primarily recognized for its critical role as a key synthon in the synthesis of penem-based antibiotics . Its defined stereochemistry at the third position of the tetrahydrothiophene ring is essential for imparting desired biological activity in the final pharmaceutical compounds. Main Applications & Research Value: • Pharmaceutical Synthesis: Serves as a fundamental building block for a class of beta-lactam antibiotics, enabling the construction of the complex thiophene-fused ring system . • Chiral Intermediate: The high enantiopurity of the (R)-enantiomer is crucial for the efficacy and specificity of the resulting drugs. Research has demonstrated effective methods to enrich its enantiomeric purity to >99% ee, making it suitable for demanding synthetic applications . • Process Chemistry: Its utility extends to the development of efficient industrial-scale bioconversion and continuous flow synthesis processes, highlighting its importance in green chemistry and advanced manufacturing . Production & Characteristics: This compound can be efficiently produced via stereoselective biocatalytic reduction of tetrahydrothiophene-3-one using engineered ketoreductases (e.g., apKRED-9), achieving high conversion (>99%) and exceptional enantiomeric excess (ee > 99.5%) in both batch and continuous-flow reactors . While the parent alcohol is a viscous liquid at room temperature, its sulfonyl derivatives are often crystalline, facilitating purification and further synthetic manipulations . This compound is intended for research and development purposes in pharmaceutical chemistry and catalysis. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434028
Record name (r)-tetrahydrothiophen-3-ol
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Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-75-5
Record name (3R)-Tetrahydrothiophene-3-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-tetrahydrothiophen-3-ol
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Record name Thiophene-3-ol, tetrahydro-, (3R)
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Advanced Enantioselective Synthesis Methodologies for R Tetrahydrothiophen 3 Ol

Biocatalytic Pathways and Enzyme Engineering

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild conditions. nih.govmdpi.com For the synthesis of (R)-Tetrahydrothiophen-3-ol, the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one (B87284), is the key transformation. nih.govcapes.gov.bracs.org

Ketoreductase (KRED) Mediated Asymmetric Reduction Strategies

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols. mdpi.com These enzymes are highly sought after in industrial biocatalysis due to their potential for producing chiral alcohols with high enantiomeric excess (e.e.). researchgate.netresearcher.life

The discovery of novel KREDs with desirable properties is a continuous effort. A variety of microorganisms are screened for their ability to reduce tetrahydrothiophen-3-one with high enantioselectivity.

Lactobacillus kefir : An alcohol dehydrogenase from Lactobacillus kefir has been identified as a particularly effective biocatalyst for the synthesis of this compound. uni-graz.atacs.orguniprot.org This NADP-dependent (R)-specific ADH exhibits broad substrate specificity and is capable of reducing a range of ketones to their corresponding (R)-alcohols with high enantiomeric purity. uniprot.org In a large-scale application, a lyophilized cell lysate of an L. kefir variant was used to reduce 130 kg of tetrahydrothiophen-3-one, yielding 115 kg of crude this compound. uni-graz.atacs.org Small-scale experiments with this enzyme have demonstrated the potential to achieve enantiomeric excess values greater than 99%. uni-graz.atacs.org

Acetobacter pasteurianus : An engineered ketoreductase, apKRED-9, originating from Acetobacter pasteurianus 386B, has shown high efficiency in producing this compound. acs.orgrsc.org This enzyme has been successfully immobilized and used in both batch and continuous flow reactors, demonstrating high conversion rates (>99.0%) and excellent enantioselectivity (>99.5% e.e.). acs.org A pilot-scale batch reaction using an immobilized form of apKRED-9 yielded 118.0 g of this compound with 99.9% GC purity and 99.9% e.e. acs.org In a continuous flow packed bed reactor, a high space-time yield of 729 g L⁻¹ d⁻¹ was achieved over 64 hours of continuous operation. acs.org Other anti-Prelog specific whole-cell biocatalysts have also been reported from Acetobacter species. researchgate.net

While naturally occurring enzymes can be effective, their properties often need to be tailored for specific industrial applications. Directed evolution and rational design are two key strategies for enzyme engineering. nih.govmdpi.com

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and screening for improved properties. nih.govmdpi.com This approach has been successfully applied to a ketoreductase for the reduction of tetrahydrothiophen-3-one, where the enantioselectivity was increased from an initial 63% e.e. to a highly desirable 99.3% e.e. capes.gov.br This engineered biocatalyst enabled a one-step synthesis of this compound that was successfully scaled to 100 kg. capes.gov.brrsc.org

Rational design, on the other hand, utilizes knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations. nih.gov By understanding the interactions between the substrate and the enzyme's active site, researchers can rationally engineer enzymes with enhanced activity and enantioselectivity. nih.gov

A significant challenge in the industrial application of KREDs is the high cost of the required nicotinamide (B372718) cofactors (NADH or NADPH). mdpi.com To overcome this, efficient cofactor regeneration systems are essential. rsc.org These systems regenerate the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced form (NADPH or NADH) in situ, allowing for the use of catalytic amounts of the expensive cofactor.

A commonly employed and highly effective system couples the KRED-catalyzed reduction with the oxidation of a co-substrate by a second enzyme. rsc.org The glucose/glucose dehydrogenase (GDH) system is a popular choice for NADPH regeneration. rsc.orgacs.orgnih.gov In this system, GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH. thieme-connect.deresearchgate.net This regenerated NADPH is then utilized by the KRED for the reduction of the target ketone.

This two-enzyme system has been successfully implemented for the synthesis of this compound, where a KRED from Lactobacillus kefir was paired with a GDH-based recycling system. uni-graz.atacs.orgresearchgate.net The use of GDH from sources like Bacillus subtilis or Bacillus megaterium has proven effective for regenerating both NADH and NADPH. researchgate.netresearchgate.net The co-expression of both the KRED and GDH genes in a host organism like E. coli can create a whole-cell biocatalyst with a self-sufficient cofactor regeneration system. researchgate.net

Table 1: Performance of Engineered Ketoreductases in this compound Synthesis

Enzyme Source Engineering Strategy Key Performance Metrics Reference
Acetobacter pasteurianus 386B (apKRED-9) Immobilization >99.0% conversion, >99.5% e.e., STY: 729 g L⁻¹ d⁻¹ (continuous flow) acs.org
Not Specified Directed Evolution Enantioselectivity increased from 63% to 99.3% e.e., scaled to 100 kg capes.gov.br
Directed Evolution and Rational Enzyme Engineering for Enhanced Enantioselectivity and Activity

Whole-Cell Biotransformation Approaches

Using whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the presence of in-situ cofactor regeneration systems. mdpi.comconicet.gov.ar

Screening of diverse microbial collections has identified several fungal and bacterial strains capable of the stereoselective reduction of tetrahydrothiophen-3-one to this compound. conicet.gov.ar Notably, strains belonging to the genera Penicillium, Aspergillus, and Streptomyces have been shown to effectively catalyze this transformation. google.com A process has been developed that involves incubating tetrahydrothiophen-3-one with cultured cells or preparations of these microbial strains to produce the desired (R)-alcohol. google.com For instance, Penicillium vinaceum has been cited in a patent for this specific reduction. mdpi.com The use of whole-cell biocatalysts from these genera provides a practical and economically viable route for the synthesis of this compound. conicet.gov.argoogle.com

Table 2: Microbial Strains Utilized for the Bioreduction of Tetrahydrothiophen-3-one

Microbial Genus Product Key Finding Reference
Penicillium This compound Capable of the biological conversion of tetrahydrothiophen-3-one. google.com
Aspergillus This compound Utilized for the stereoselective reduction of tetrahydrothiophen-3-one. google.com
Streptomyces This compound Shown to effectively catalyze the formation of the (R)-alcohol. google.com
Process Optimization for Bioreactor Performance and Conversion Efficiency

The biocatalytic reduction of tetrahydrothiophene-3-one to this compound offers significant advantages over traditional chemical methods, which often require hazardous reagents and multiple steps. uni-graz.atacs.org Optimization of bioreactor conditions is paramount to achieving high conversion efficiency and enantioselectivity.

Key to this process is the use of ketoreductases (KREDs), often in conjunction with a cofactor regeneration system. For instance, an alcohol dehydrogenase (ADH) variant from Lactobacillus kefir, paired with a glucose dehydrogenase (GDH)-based recycling system, has been successfully employed for the large-scale reduction of tetrahydrothiophene-3-one. uni-graz.atacs.org In a pilot-scale reaction, 130 kg of the ketone was converted to 115 kg of crude this compound (87% yield) within 3.5 days. uni-graz.atacs.org While the enantiomeric excess (e.e.) for this large-scale run was not reported, small-scale experiments achieved an impressive e.e. of over 99%. uni-graz.atacs.org

Further process optimization involves leveraging enzyme evolution technologies. By engineering a KRED, the enantioselectivity for the reduction of the nearly symmetrical tetrahydrothiophen-3-one was dramatically improved from an initial 63% e.e. to 99.3% e.e. acs.org This engineered biocatalyst enabled a single-step synthesis from a commodity chemical, a process that has been successfully scaled to the 100 kg level. acs.orgresearchgate.net The development of such highly selective enzymes circumvents the challenges associated with chemical reduction, where bulky and stoichiometric chiral reducing agents are necessary to achieve high enantiomeric excess. uni-graz.atacs.orgnih.gov

Table 1: Bioreactor Performance in this compound Synthesis
BiocatalystScaleSubstrate LoadingProductYieldEnantiomeric Excess (e.e.)Reaction TimeReference
Lactobacillus kefir ADH variant / GDHPilot (130 kg)Tetrahydrothiophene-3-oneCrude this compound87%Not Reported3.5 days uni-graz.at, acs.org
Engineered KRED100 kgTetrahydrothiophen-3-oneThis compound-99.3%- researchgate.net, acs.org

Immobilized Enzyme Systems for Scalable Production

For industrial-scale production, the use of immobilized enzymes offers numerous advantages, including enhanced stability, reusability, and simplified product purification. acs.orgwalshmedicalmedia.com This has led to the development of robust immobilized enzyme systems for the synthesis of this compound, particularly for use in continuous flow reactors.

A significant advancement in this area is the immobilization of an engineered ketoreductase, apKRED-9, derived from Acetobacter pasteurianus 386B. acs.orgrsc.org This enzyme has been successfully immobilized on two distinct platforms:

Glutaraldehyde-activated amino polymer beads (LX1000 HA): This platform provides a solid support for the covalent attachment of the enzyme. acs.org

Cofactor enriched poly(ethylenimine) (CEP) mediated coaggregation: This method involves cross-linking the enzyme aggregates, offering a carrier-free immobilization strategy. acs.orgrsc.org

Both immobilization techniques have demonstrated excellent performance and stability, proving to be scalable and reproducible. acs.org The CEP platform, in particular, presents advantages in terms of cost-effectiveness and adaptability for other enzymes. acs.org

The immobilized enzyme systems have been effectively integrated into continuous flow reactors, most notably packed bed reactors (PBRs). acs.orgfigshare.com In a PBR setup, the apKRED-9 enzyme immobilized on LX1000HA was used for the continuous-flow synthesis of this compound from 3-keto tetrahydrothiophene (B86538) in an aqueous-isopropanol mixture. acs.orgacs.org

This continuous process demonstrated remarkable efficiency and long-term operational stability. A high conversion rate of over 99.0% and an enantiomeric excess greater than 99.5% were maintained. acs.orgacs.org The productivity of the PBR, measured as space-time yield (STY), reached an impressive 729 g L⁻¹ d⁻¹ over 64 hours of continuous operation. acs.orgrsc.orgacs.org The use of continuous flow systems offers benefits such as improved control over reaction parameters, reduced reaction times, and easier downstream processing. unibe.chnih.gov

Table 2: Performance of Immobilized apKRED-9 in a Packed Bed Reactor
Immobilization PlatformReactor TypeSubstrateConversionEnantiomeric Excess (e.e.)Space-Time Yield (STY)Operational DurationReference
LX1000 HAPacked Bed Reactor (PBR)3-keto tetrahydrothiophene>99.0%>99.5%729 g L⁻¹ d⁻¹64 hours acs.org, rsc.org

The scalability and industrial viability of these biocatalytic processes have been a key focus of research. acs.orgpharmasalmanac.com The apKRED-9 enzyme immobilized via the CEP method was tested in batch mode up to the pilot scale. acs.org This pilot-scale application resulted in the production of 118.0 g of this compound with a high GC purity of 99.9%, a chiral purity (e.e.) of 99.9%, and a yield of 76.3%. acs.org

These results underscore the industrial feasibility of using immobilized enzymes for the large-scale production of this important chiral intermediate. acs.orgpharmasalmanac.com The successful demonstration at both pilot and continuous flow scales highlights the robustness and efficiency of the developed biocatalytic processes, paving the way for more sustainable and cost-effective manufacturing routes. acs.orgacs.org An alcohol dehydrogenase variant from Lactobacillus kefir has also been used on a 130 kg scale to produce 115 kg of crude (R)-tetrahydrothiophene-3-ol. uni-graz.atacs.org

Design and Performance Assessment of Continuous Flow Reactors (e.g., Packed Bed Reactors)

Organocatalytic Asymmetric Synthesis Routes to Tetrahydrothiophenes

While biocatalysis has proven highly effective, organocatalysis represents a complementary and powerful approach for the asymmetric synthesis of tetrahydrothiophenes. This field focuses on the use of small, chiral organic molecules to catalyze enantioselective transformations.

The development of novel chiral organocatalysts has enabled the asymmetric formation of the tetrahydrothiophene ring through various reaction cascades. capes.gov.bracs.orgau.dk These reactions often involve a Michael addition followed by an intramolecular aldol (B89426) reaction. acs.org

One strategy involves the use of bifunctional organocatalysts to control the stereochemistry of the ring formation. acs.org For example, organocatalytic domino reactions have been developed to produce highly functionalized and diastereomerically pure tetrahydrothiophene derivatives with excellent enantioselectivities, reaching up to 96% e.e. capes.gov.br The choice of additives can be crucial in controlling the regioselectivity of these reactions. capes.gov.br

Another approach utilizes chiral fluoride (B91410), generated in situ from KF and a chiral oligoEG catalyst, to catalyze an asymmetric cascade sulfa-Michael/aldol condensation. acs.org This method has been successfully applied to the reaction of 1,4-dithiane-2,5-diol (B140307) with α,β-unsaturated ketones to afford chiral trisubstituted tetrahydrothiophenes with high enantiomeric excess. acs.org This protocol is notable for its use of a catalytic amount of the fluoride source. acs.org

Furthermore, the desymmetrization of oxetanes using a chiral Brønsted acid catalyst provides a novel route to chiral tetrahydrothiophenes. nsf.gov This intramolecular process, involving a sulfur nucleophile, can generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov

These organocatalytic methods offer a versatile toolbox for the synthesis of a wide range of chiral tetrahydrothiophene structures, complementing the highly specific transformations achieved through biocatalysis. capes.gov.brresearchgate.net

Investigation of Stereochemical Control Mechanisms in Cascade Reactions (e.g., Thia-Michael/Aldol)

Cascade reactions, which involve multiple bond-forming events in a single pot, offer an efficient and atom-economical route to complex molecules like substituted tetrahydrothiophenes. The thia-Michael/aldol cascade is a particularly powerful strategy for constructing the tetrahydrothiophene ring system. In this sequence, a sulfur nucleophile first undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol reaction to form the five-membered ring. The stereochemical outcome of this process is paramount and is governed by several interacting factors.

Mechanistic studies have revealed that the diastereoselectivity of the thia-Michael/aldol cascade can be exquisitely controlled. One key factor is the choice of solvent. Research has demonstrated that a solvent-controlled diastereodivergent synthesis is possible, where using different solvents can selectively favor the formation of different diastereomers of trisubstituted tetrahydrothiophenes with excellent yields and diastereoselectivities. cdnsciencepub.com For instance, a proposed catalytic cycle using a polymer-supported amine catalyst involves the deprotonation of a mercaptoacetaldehyde (B1617137) derivative, which then attacks a Michael acceptor. The resulting intermediate undergoes an intramolecular aldol cyclization, and the solvent environment influences the geometry of the transition state, thereby dictating the final stereochemistry. cdnsciencepub.com

Beyond solvent effects, the intrinsic kinetics of the cyclization step can play a deciding role. In related Michael/aldol domino reactions, stereoconvergence has been achieved through kinetically controlled cyclization following an initial diastereodivergent Michael addition. ub.edudicp.ac.cn This type of stereocontrol, which operates under Curtin-Hammett kinetics, contrasts with systems where selectivity is driven by the crystallization of one specific diastereomer from an equilibrating mixture. ub.edu In a kinetically controlled scenario, the relative energy barriers of the competing transition states leading to different diastereomeric products determine the final product ratio. ub.edudicp.ac.cn These mechanistic principles, established in analogous carba- and oxa-Michael/aldol cascades, are directly applicable to the thia-Michael variant, providing a framework for rationally tuning reaction conditions to favor the desired (R)-configured product.

Asymmetric Chemical Synthesis Approaches

While cascade reactions offer elegance and efficiency, more traditional asymmetric approaches, including metal-catalyzed reductions and integrated chemoenzymatic strategies, remain vital for the synthesis of this compound.

The asymmetric reduction of the prochiral precursor, tetrahydrothiophen-3-one, is a direct and appealing route to this compound. Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are among the most powerful methods for converting ketones to chiral alcohols. Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have been extensively developed for this purpose. ub.edupnas.org

The Noyori-type catalysts, which are typically ruthenium(II) complexes with N-sulfonylated diamine or amino alcohol ligands, are particularly renowned for their high efficiency and enantioselectivity in the ATH of a wide range of ketones. dicp.ac.cn The mechanism involves the transfer of hydrogen from a hydrogen source, such as a formic acid/triethylamine azeotrope or isopropanol (B130326), to the ketone via a metal-hydride intermediate. The chiral ligand creates a sterically and electronically differentiated environment around the metal center, forcing the ketone to bind in a specific orientation and leading to the preferential formation of one enantiomer of the alcohol. dicp.ac.cnmdpi.com

Despite the broad success of these catalysts, tetrahydrothiophen-3-one has proven to be a "difficult-to-reduce" substrate for many chemical catalysts. mdpi.comacs.org This difficulty arises from the subtle steric and electronic differences between the two methylene (B1212753) groups (C2 and C4) flanking the carbonyl function. mdpi.com Many highly effective chiral catalysts struggle to differentiate between the two faces of the ketone, leading to low enantioselectivity. acs.org Consequently, chemical approaches for the direct reduction of this specific ketone often require stoichiometric amounts of bulky and expensive chiral reducing agents to achieve high enantiomeric excess (e.e.). acs.org While numerous studies report high success for other ketones, specific data for the highly enantioselective metal-catalyzed reduction of tetrahydrothiophen-3-one remains scarce in the literature, underscoring the significant challenge it represents.

Given the challenges associated with purely chemical asymmetric reductions, chemoenzymatic approaches have emerged as a superior and highly efficient strategy for producing this compound. acs.orgacs.org These methods combine the strengths of chemical synthesis to create the ketone precursor with the unparalleled stereoselectivity of biocatalysts for the key reduction step.

The enzymatic reduction of tetrahydrothiophen-3-one is typically accomplished using ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs). cdnsciencepub.comacs.org These enzymes, often sourced from microorganisms like Lactobacillus kefir or Thermoethanolicus brockii, utilize a cofactor such as nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the ketone with exceptional precision. mdpi.comacs.org To make the process economically viable, a cofactor regeneration system is employed, where a cheap sacrificial alcohol like isopropanol is used to regenerate the NADPH in a catalytic cycle. acs.org

The power of this approach is highlighted by its successful implementation on an industrial scale. In one process, an ADH variant from Lactobacillus kefir was used to reduce 130 kg of tetrahydrothiophene-3-one, yielding 115 kg of crude this compound. acs.org Small-scale experiments for this process achieved an enantiomeric excess of over 99%. acs.org The biocatalytic reduction shows clear advantages over classical chemical routes, such as a multi-step synthesis starting from L-aspartic acid which requires hazardous reagents. acs.org

Furthermore, directed evolution techniques have been used to engineer ADHs specifically for this challenging substrate. By mutating the amino acids lining the enzyme's binding pocket, variants of the ADH from Thermoethanolicus brockii were created that can reduce tetrahydrothiophen-3-one to either the (R)- or (S)-alcohol with 95–99% e.e., demonstrating the tunability and power of biocatalysis. mdpi.com

The table below summarizes and compares the outcomes of different synthetic strategies, underscoring the superiority of the chemoenzymatic approach for this specific transformation.

Synthetic Approach Starting Material Key Reagent/Catalyst Yield Enantiomeric Excess (e.e.) Reference(s)
Classical Chemical SynthesisL-Aspartic AcidMultiple steps, hazardous reagentsLower overallHigh (relies on chiral pool) acs.org
Chemical Asymmetric ReductionTetrahydrothiophen-3-oneStoichiometric chiral reducing agentsVariableHigh (with bulky reagents) acs.org
Metal-Catalyzed ReductionTetrahydrothiophen-3-oneRu-complexesGenerally lowGenerally low acs.org
Chemoenzymatic Reduction Tetrahydrothiophen-3-one ADH from Lactobacillus kefir 87% (crude, large scale) >99% (lab scale) acs.orgacs.org
Chemoenzymatic Reduction Tetrahydrothiophen-3-one Engineered ADH (TbSADH) N/A 95-99% mdpi.com

Enantiomeric Purity Enhancement and Stereochemical Control Methodologies

Post-Synthetic Enantiomeric Enrichment Techniques

Post-synthetic enrichment is a critical step to upgrade the enantiomeric excess (ee) of (R)-Tetrahydrothiophen-3-ol, especially when initial synthetic routes, such as certain biocatalytic reductions, yield a product that is not enantiopomerically pure. acs.org Crystallization-based methods have proven to be particularly effective for this purpose.

Crystallization-Based Resolution of this compound from Racemic Mixtures

Direct crystallization has been successfully employed to enhance the optical purity of this compound. acs.org Although it is a viscous liquid at room temperature, which can complicate purification, cooling crystallization from specific organic solvents allows for the selective precipitation of the (R)-enantiomer. acs.org This process leverages the differences in the crystal lattice energies of the racemate and the individual enantiomers.

A common approach involves dissolving the enantiomerically enriched but not pure this compound in a suitable organic solvent or a mixture of solvents. google.com Subsequent cooling of the solution induces supersaturation and leads to the crystallization of the desired (R)-enantiomer, thereby increasing its concentration in the solid phase and leaving the (S)-enantiomer enriched in the mother liquor. acs.orggoogle.com For instance, an initial optical purity of 70–92% ee, obtained from enantioselective bioreduction, can be significantly improved to over 98% ee through cooling crystallization. acs.org

The choice of solvent is critical for the efficiency of the resolution. Solvents such as ethyl acetate (B1210297), toluene, hexane, heptane, acetone, and various alcohols have been utilized. google.com The temperature profile during crystallization is also a key parameter, with protocols often involving cooling from around 40°C to as low as -18°C to maximize the yield and enantiomeric purity of the crystalline product. google.com

Table 1: Crystallization-Based Enrichment of this compound

Initial Enantiomeric Excess (% ee) Final Enantiomeric Excess (% ee) Solvent System(s) Temperature Profile Reference
92% 98.7% Ethyl acetate or Toluene 40°C to -10°C
91.8% 96% Acetone/Heptane Cooled to -15°C google.com
91.8% >95% Acetone/Hexane Cooled to -18°C google.com
92% 95% Hexane/Acetone 1°C google.com

Enantiomeric Purity Enrichment via Crystallization of this compound Sulfonyl Derivatives

An alternative and effective strategy for enantiomeric enrichment involves the derivatization of this compound into its sulfonyl derivatives. researchgate.netacs.org This method introduces a bulkier sulfonyl group to the hydroxyl moiety, which can significantly alter the crystallization properties of the molecule, often facilitating a more efficient separation of enantiomers. researchgate.net

The effectiveness of this enrichment is dependent on the specific sulfonyl group introduced. Various sulfonyl derivatives have been prepared and their crystallization behavior studied to identify the optimal derivative for achieving high enantiomeric purity. researchgate.net This technique provides a powerful tool for obtaining highly pure this compound, which is crucial for its use in stereospecific synthesis. researchgate.netacs.org

Diastereoselective Synthesis of Tetrahydrothiophene (B86538) Derivatives

Diastereoselective synthesis offers a proactive approach to stereochemical control, aiming to establish the desired stereochemistry during the formation of the tetrahydrothiophene ring or its substitution. These methods often involve the reaction of achiral or chiral starting materials under conditions that favor the formation of one diastereomer over others.

Several strategies have been developed for the diastereoselective synthesis of substituted tetrahydrothiophenes. One such method involves the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones. This reaction proceeds with high stereoselectivity, particularly for producing 3-acyltetrahydrothiophenes with cis stereochemistry between substituents at the C2 and C5 positions. acs.org The complete preservation of enantiomeric purity observed in certain transformations within this method suggests a cyclization-pinacol type pathway. acs.org

Another powerful approach is the base-catalyzed cascade Michael-Aldol [3+2] annulation. For instance, the reaction of 1,4-dithiane-2,5-diol (B140307) with maleimides, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields highly functionalized biheterocyclic tetrahydrothiophene derivatives with excellent yields and high diastereoselectivities (up to >20:1 d.r.). nih.govacs.org Similarly, a highly diastereoselective synthesis of spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives has been achieved through a DABCO-catalyzed cascade Michael/Michael cyclization, also with high yields and diastereomeric ratios. tandfonline.comfigshare.comresearchgate.net

The stereoselective synthesis of tri-substituted tetrahydrothiophenes has been accomplished via a thia-Michael/aldol (B89426) cascade reaction, again often utilizing DABCO as a catalyst, to afford products with excellent diastereoselectivity. rsc.orgresearchgate.net Asymmetric variations of these cascade reactions have also been explored, employing chiral catalysts to induce enantioselectivity alongside diastereoselectivity. rsc.orgnih.gov

Table 2: Examples of Diastereoselective Synthesis of Tetrahydrothiophene Derivatives

Reaction Type Reactants Catalyst Diastereomeric Ratio (d.r.) Yield Reference
Cascade Michael-Aldol Annulation 1,4-Dithiane-2,5-diol, Maleimides DABCO >20:1 up to 98% nih.govacs.org
Cascade Michael/Michael Cyclization trans-ethyl 4-mercapto-2-butenoate, Pyrazolone derivatives DABCO >20:1 up to 98% tandfonline.comfigshare.comresearchgate.net
Thia-Michael/Aldol Cascade β-keto ester, 1,4-dithiane-2,5-diol DABCO Excellent - rsc.orgresearchgate.net
Asymmetric Cascade Reaction 2,4-dienones, Thiol Cinchona alkaloid >20:1 up to 98% nih.gov

Advanced Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

The development and validation of accurate and precise analytical methods are essential for quantifying the enantiomeric and diastereomeric excess of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

Chiral HPLC is a widely used method for the direct separation and quantification of enantiomers. scispace.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and individual quantification. For the analysis of this compound, various chiral columns can be tested under normal or reversed-phase conditions to achieve optimal separation. google.comscispace.com The mobile phase composition, including the choice of organic modifiers and additives, is carefully optimized to maximize resolution. scispace.com Detection is typically carried out using a UV detector. google.comscispace.com In some cases, pre-column derivatization of the alcohol to a more responsive derivative can enhance detectability and separation. scispace.com

For the determination of diastereomeric excess, standard (achiral) HPLC or Gas Chromatography (GC) can often be employed, as diastereomers have different physical properties and are generally separable on conventional stationary phases. mdpi.com However, ¹H NMR spectroscopy is also a powerful tool for determining diastereomeric ratios. tandfonline.comacs.org The signals corresponding to specific protons in each diastereomer will appear at slightly different chemical shifts, and the ratio of the integrals of these signals provides a direct measure of the diastereomeric ratio. tandfonline.com

More advanced techniques such as Vibrational Circular Dichroism (VCD) and Molecular Rotational Resonance (MRR) spectroscopy are also emerging as powerful tools for the determination of enantiomeric excess. researchgate.netnih.gov

Table 3: Analytical Techniques for Stereochemical Analysis

Analytical Technique Application Principle Reference
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (ee) Determination Differential interaction of enantiomers with a chiral stationary phase. google.comscispace.comresearchgate.net
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Diastereomeric Ratio (dr) Determination Different chemical environments of protons in diastereomers lead to distinct signals. tandfonline.comacs.org
Gas Chromatography (GC) Enantiomeric/Diastereomeric Separation Separation based on volatility and interaction with a stationary phase (chiral phase for enantiomers). nih.gov
Vibrational Circular Dichroism (VCD) Enantiomeric Excess (ee) Determination Differential absorption of left and right circularly polarized infrared light by chiral molecules. researchgate.net

Advanced Applications and Derivatives of R Tetrahydrothiophen 3 Ol in Chemical Research

Application as a Precursor for Chiral Ligands in Asymmetric Catalysis

The rigid, stereochemically defined structure of the tetrahydrothiophene (B86538) ring makes it an attractive backbone for the design of chiral ligands used in asymmetric catalysis. researchgate.net While direct use of (R)-tetrahydrothiophen-3-ol is one pathway, derivatives sharing the core tetrahydrothiophene skeleton have been successfully developed and employed.

A notable example involves the synthesis of chiral nonracemic bis(phosphinite) ligands derived from a related (R,R)-trans-2,5-tetrahydrothiophenedimethanol. acs.org These ligands, when complexed with rhodium precursors such as Rh(COD)₂X (where X = OTf or SbF₆), form active catalysts. acs.org These catalytic systems have been tested in the asymmetric hydrogenation of methyl α-acetamidocinnamate, a standard benchmark reaction for evaluating enantioselective catalysts. The research demonstrated the potential of the tetrahydrothiophene backbone to induce chirality, achieving enantioselectivities of up to 55%. acs.org Further studies have explored incorporating the thiophene (B33073) motif into other established ligand families, such as C₂-symmetric bis(oxazolinyl)thiophenes, for use in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov The success of these related structures underscores the potential of ligands derived more directly from this compound in a wide array of metal-catalyzed asymmetric transformations. researchgate.netmdpi.com

Table 1: Representative Chiral Ligands with a Tetrahydrothiophene Backbone and Their Catalytic Applications

Ligand TypeMetalReaction TypeMax. Enantioselectivity (ee)Reference
Bis(phosphinite)RhodiumAsymmetric Hydrogenation55% acs.org
Bis(oxazolinyl)thiopheneCopperFriedel-Crafts Alkylation81% nih.gov

Utilization as a Building Block in Complex Chemical Syntheses

The defined stereocenter and reactive functional groups of this compound make it a prized intermediate for constructing complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.

This compound is a critical chiral building block for the synthesis of advanced carbapenem (B1253116) and penem (B1263517) antibiotics, a class of potent antibacterial agents. researchgate.net Its most prominent application is as an essential intermediate in the synthesis of Sulopenem (B8136399), an antibacterial agent developed to combat a range of bacterial infections. acs.org The incorporation of the this compound moiety is crucial for the biological activity of the final drug molecule. researchgate.net

The this compound scaffold serves as a foundation for the development of novel, complex heterocyclic systems with potential biological activities. Researchers have successfully used derivatives of this scaffold to construct fused-ring systems that are of interest in medicinal chemistry.

One such example is the synthesis of novel 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. acs.org In this work, a tetrahydrothiophene precursor was elaborated through a series of reactions to construct the complex, multi-cyclic thieno-isoquinoline structure. acs.org This strategy demonstrates how the fundamental tetrahydrothiophene ring can be embedded within a larger, more complex heterocyclic framework, leading to new chemical entities for biological screening. acs.org

Another synthetic strategy, applied to the analogous (R)-tetrahydrofuran-3-ol, involves its nucleophilic substitution reaction with chlorinated heterocycles to build molecules targeting specific biological receptors. acs.org For example, (R)-tetrahydrofuran-3-ol was reacted with 7-chlorothieno[3,2-b]pyridine-5-carbonitrile to generate a key intermediate for a series of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.org This approach could be directly translated to this compound, showcasing a modular method for incorporating the chiral scaffold into diverse heterocyclic systems for drug discovery programs.

Contributions to the Total Synthesis of Natural Products and Bioactive Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency and selectivity. Derivatives of this compound are valuable candidates for such studies due to the scaffold's presence in bioactive molecules.

While direct SAR studies on this compound derivatives are emerging, research on closely related analogues provides a clear blueprint for how such investigations are conducted. For instance, extensive SAR studies have been performed on derivatives of the analogous (R)-tetrahydrofuran-3-ol in the development of mGlu₅ negative allosteric modulators. acs.org In these studies, the core scaffold was maintained while peripheral substituents were systematically varied. The resulting analogues were tested for their inhibitory potency (IC₅₀) to determine how changes in chemical structure affect biological activity.

An illustrative SAR study on hypothetical derivatives of this compound, based on the mGlu₅ modulator research, would involve synthesizing a library of compounds where different aromatic and heterocyclic groups are attached to the tetrahydrothiophene core. The biological activity of these compounds would then be quantified.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Derivatives

Compound IDR Group (Modification)Biological TargetIC₅₀ (nM)
DERIV-001PhenylTarget X150
DERIV-0024-FluorophenylTarget X85
DERIV-003Pyridin-2-ylTarget X45
DERIV-004Thiazol-2-ylTarget X200
DERIV-0052,3-DifluorophenylTarget X60

This systematic modification and testing allow medicinal chemists to build a model of the pharmacophore, identifying which structural features are essential for potent activity and which can be modified to improve properties like selectivity or metabolic stability. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-Tetrahydrothiophen-3-ol critical for experimental design?

  • Methodological Answer : Prioritize verifying molecular formula (C₄H₈OS), molecular weight (104.17 g/mol), and stereochemical configuration using IUPAC standard identifiers (e.g., InChIKey: XXAGQODLVWZRTE-LURJTMIESA-N) . Use computational tools like Molfinder (structure-searchable databases) to cross-reference spectral data (e.g., NMR, IR) for purity validation . For solubility and stability, consult safety data sheets (SDS) recommending storage at 2–8°C in inert atmospheres to prevent oxidation .

Q. What validated analytical methods exist for quantifying this compound in complex matrices?

  • Methodological Answer : Apply reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns and acetonitrile/water mobile phases. For impurity profiling (e.g., thiophene derivatives), adopt USP guidelines for chromatographic resolution, ensuring acceptance criteria for unspecified impurities ≤0.1% . Validate methods per ICH Q2(R1) for linearity (R² >0.99), LOD/LOQ, and recovery rates (95–105%) .

Q. How can researchers ensure stereochemical integrity during synthesis of this compound?

  • Methodological Answer : Use chiral catalysts (e.g., Sharpless epoxidation analogs) for enantioselective synthesis. Confirm enantiomeric excess (ee) via polarimetry or chiral GC/MS. For absolute configuration, perform X-ray crystallography or compare experimental CD spectra with reference data .

Advanced Research Questions

Q. What experimental strategies address the thermal instability of this compound in catalytic reactions?

  • Methodological Answer : Optimize reaction conditions by screening inert solvents (e.g., THF, DCM) and low temperatures (0–5°C). Monitor degradation products via TGA/DSC to identify decomposition thresholds (>80°C). Stabilize intermediates using protective groups (e.g., silyl ethers) to prevent thiophene ring opening .

Q. How can researchers resolve contradictions in reported biological activity data of this compound derivatives?

  • Methodological Answer : Conduct meta-analyses using longitudinal factorial invariance testing (e.g., cross-lagged SEM models) to isolate confounding variables (e.g., solvent effects, assay sensitivity). Apply Benjamini-Hochberg correction for multiple comparisons and validate findings through independent replication studies .

Q. What protocols mitigate risks in handling this compound under non-standard laboratory conditions?

  • Methodological Answer : Follow CE Regulation 1272/2008 guidelines: use fume hoods with HEPA filtration, wear nitrile gloves, and avoid food/feed contamination. For spill management, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Methodological Resources

  • Literature Retrieval : Use SciFinder with keywords "thiophene-3-ol synthesis" and "chiral resolution" paired with Boolean operators (AND/OR) to filter peer-reviewed studies. Avoid non-indexed platforms like BenchChem .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

  • Ethical Compliance : Document stereochemical assignments and safety protocols per Research Ethics Board guidelines (e.g., Three R’s framework) to ensure reproducibility and regulatory alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.